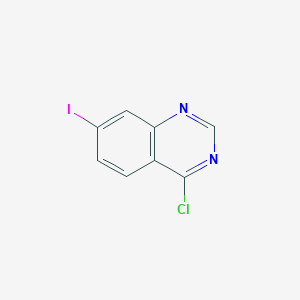

4-Chloro-7-iodoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 7 Iodoquinazoline and Its Precursors

Retrosynthetic Analysis of 4-Chloro-7-iodoquinazoline

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netyoutube.com For this compound, the analysis involves two primary disconnections corresponding to the introduction of the halogen atoms.

The most logical disconnections are at the carbon-chlorine and carbon-iodine bonds. The C4-Cl bond can be retrosynthetically disconnected via a functional group interconversion (FGI). The chloro group at the 4-position is typically installed by chlorinating the corresponding 4-hydroxyquinazoline (B93491) (which exists in its tautomeric form, quinazolin-4(3H)-one). This leads to the key intermediate, 7-iodo-quinazolin-4(3H)-one.

Further disconnection of the C7-I bond on this intermediate would suggest an electrophilic iodination of the quinazolin-4(3H)-one scaffold. However, achieving regioselectivity at the C7 position via direct iodination can be challenging. A more reliable and common strategy involves disconnecting the quinazolinone ring itself. This leads back to a C-N bond disconnection, revealing 2-amino-4-iodobenzoic acid (4-iodoanthranilic acid) and a one-carbon source, such as formamide (B127407) or formamidine (B1211174). acgpubs.org This approach embeds the required iodine atom in the correct position from the very beginning, ensuring the final product has the desired 7-iodo substitution pattern.

Classical Synthetic Routes to Quinazolinones and their Halogenation

The classical approach to synthesizing this compound involves a two-stage process: first, the construction of the 7-iodo-quinazolin-4(3H)-one core, and second, the chlorination of the 4-position.

The formation of the quinazolin-4(3H)-one skeleton is a cornerstone of this synthetic pathway. A prevalent and historically significant method is the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with formamide. acgpubs.org To obtain the 7-iodo substituted core, the synthesis would commence with 2-amino-4-iodobenzoic acid.

The reaction involves heating the substituted anthranilic acid with an excess of a one-carbon synthon. Various reagents can serve this purpose, leading to the desired cyclized product. acgpubs.orgprepchem.com

Table 1: Selected Cyclocondensation Conditions for Quinazolin-4(3H)-one Synthesis

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-Aminobenzoic Acid Derivative | Formamide | Reflux / High Temperature (e.g., 120-160°C) | Quinazolin-4(3H)-one Derivative |

| 2-Aminobenzoic Acid Derivative | Formamidine Acetate, Formamide | 160°C | Quinazolin-4(3H)-one Derivative |

| Isatoic Anhydride (B1165640) Derivative | Amines, Aldehydes, Zn(PFO)₂ | One-pot reaction | 2,3-Disubstituted Quinazolin-4(3H)-one Derivative |

This table presents generalized methods; specific application to 4-iodoanthranilic acid would yield 7-iodo-quinazolin-4(3H)-one.

Another effective route involves the use of isatoic anhydride derivatives, which can undergo a three-component cyclocondensation with amines and aldehydes to furnish the quinazolinone core. acgpubs.org More contemporary methods utilize visible light-induced photocatalysis for the cyclization of 2-aminobenzamides with aldehydes, offering a greener and more efficient alternative. rsc.orgnih.gov

Once 7-iodo-quinazolin-4(3H)-one is obtained, the subsequent step is the conversion of the 4-oxo (or 4-hydroxy) group into a chloro group. This transformation is a critical step as the 4-chloro group acts as a good leaving group, enabling further nucleophilic substitution reactions. nih.gov The most common chlorinating agents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). prepchem.comgoogle.comresearchgate.net

The reaction is typically performed by refluxing the quinazolinone in the neat chlorinating agent, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction. guidechem.comgoogle.com The use of these powerful chlorinating agents ensures high conversion to the desired 4-chloroquinazoline (B184009). For instance, heating 6-iodoquinazolin-4-ol with thionyl chloride and a catalytic amount of DMF at reflux yields the corresponding 4-chloro-6-iodoquinazoline (B131391) in excellent yield. guidechem.com A similar protocol would be directly applicable for the 7-iodo isomer.

Table 2: Common Chlorination Reagents and Conditions

| Substrate | Chlorinating Agent | Additive/Catalyst | Conditions | Product |

|---|---|---|---|---|

| 4-Hydroxyquinazoline | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Reflux | 4-Chloroquinazoline |

| 4-Hydroxyquinazoline | Phosphorus Oxychloride (POCl₃) | Triethylamine | Reflux | 4-Chloroquinazoline |

| 2,4-Quinazolinedione | Phosphorus Oxychloride (POCl₃) | Triethylamine | Reflux | 2,4-Dichloroquinazoline |

These conditions are general and applicable to substituted quinazolinones like 7-iodo-quinazolin-4(3H)-one.

Direct and Regioselective Halogenation Procedures

An alternative synthetic strategy involves the formation of the quinazoline (B50416) ring first, followed by direct halogenation. This approach is contingent on achieving high regioselectivity to install the iodine atom specifically at the C7 position.

Direct iodination of aromatic and heteroaromatic C-H bonds is an area of active research. For the quinazoline scaffold, iodination can be achieved using various iodine-based reagents. The synthesis of 6-iodo-substituted quinazolinones has been reported starting from the iodination of anthranilic acid using hydrogen peroxide and iodine, followed by cyclization. nih.gov

Molecular iodine (I₂) can serve as both a catalyst and an iodine source in various transformations leading to quinazolinone synthesis. researchgate.net Direct C-H iodination protocols have been developed for related heterocycles like quinolines and quinolones, often employing radical-based mechanisms. rsc.org These methods could potentially be adapted for the quinazoline system, although controlling the position of iodination is a significant challenge.

Achieving regioselectivity in the direct halogenation of the quinazoline ring is complex. The quinazoline system consists of two fused rings: an electron-deficient pyrimidine (B1678525) ring and a benzene (B151609) ring. The pyrimidine ring deactivates the fused benzene ring towards electrophilic aromatic substitution.

When considering the quinazolin-4(3H)-one intermediate, the amide group in the pyrimidine ring acts as an ortho-, para-director. However, the nitrogen atoms in the pyrimidine ring are deactivating. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution challenging. For many quinoline (B57606) and quinazoline systems, electrophilic attack often favors the C6 and C8 positions. nih.gov Metal-free protocols for remote C-H halogenation have been established for 8-substituted quinolines, leading to selective C5 halogenation, highlighting that regioselectivity can be controlled by existing substituents. nih.gov

Due to these regioselectivity challenges, the most dependable and widely used method for synthesizing 7-iodo-substituted quinazolines is not through direct iodination but by employing a starting material, such as 2-amino-4-iodobenzoic acid, where the iodine is already in the desired position. This precursor-based approach circumvents the issue of regiocontrol in the final stages of the synthesis.

Advanced Synthetic Protocols for this compound

Advanced synthetic strategies for this compound prioritize efficiency, scalability, and increasingly, environmental sustainability. These methods move beyond classical approaches to incorporate multi-step sequences from readily available starting materials and adopt greener chemical principles to minimize waste and hazardous substance use.

Multi-Step Synthesis from Substituted Benzoic Acids or Benzonitriles

A common and adaptable route to this compound begins with appropriately substituted benzoic acids, such as 2-amino-4-iodobenzoic acid. This multi-step process involves the initial formation of the core quinazolinone ring system, followed by a chlorination step to yield the final product.

The first key stage is the cyclization of the anthranilic acid derivative. This is typically achieved by heating the substituted benzoic acid with a source of formamide or formamidine acetate. For instance, reacting 2-amino-4-chlorobenzoic acid with formamide can be performed in a hydrothermal autoclave reactor, a method that has been shown to improve yield to over 90% for the resulting quinazolinone ring. tump.edu.vn This reaction forms the heterocyclic intermediate, 7-iodoquinazolin-4(3H)-one.

The subsequent step is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group. This transformation is a critical step to install the reactive site for further functionalization in medicinal chemistry applications. The chlorination is commonly carried out using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often under reflux conditions. nih.gov The use of a combination of trichloroisocyanuric acid (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃) has also been reported for the chlorination of similar quinazolin-4(3H)-ones. nih.gov This two-step sequence provides a reliable pathway to the target compound.

Table 1: Synthetic Pathway from 2-Amino-4-iodobenzoic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Cyclization | 2-Amino-4-iodobenzoic acid | Formamide, Heat (e.g., hydrothermal autoclave) | 7-Iodoquinazolin-4(3H)-one |

| 2. Chlorination | 7-Iodoquinazolin-4(3H)-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), Reflux | This compound |

Green Chemistry Approaches in this compound Synthesis

While classical synthetic routes are effective, they often involve harsh reagents, high temperatures, and significant solvent waste. Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. bohrium.com For the synthesis of this compound, these principles can be applied primarily to the formation of the quinazolinone core, which is the key precursor.

Several innovative, eco-friendly techniques have been developed for synthesizing quinazolinone derivatives. bohrium.comresearchgate.net These methods focus on reducing energy consumption, using safer solvents, and employing recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by enabling rapid, uniform heating, which can dramatically reduce reaction times and improve energy efficiency. researchgate.netresearchgate.net The synthesis of quinazolinone intermediates has been successfully achieved using microwave assistance, sometimes in conjunction with green catalysts like phosphotungstic acid or in deep eutectic solvents. researchgate.netresearchgate.net

Catalyst-Driven Reactions: The development of novel catalysts is a cornerstone of green chemistry. For quinazolinone synthesis, heterogeneous nano-catalysts, such as acid-functionalized magnetic silica (B1680970) nanoparticles, have been employed. nih.gov These catalysts are highly efficient and offer the significant advantage of easy separation from the reaction mixture (often with a simple magnet) and can be recycled multiple times, reducing waste and cost. nih.gov

Solvent-Free and One-Pot Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water minimizes volatile organic compound (VOC) emissions. nih.gov One-pot, multi-component reactions, where multiple synthetic steps are combined into a single operation without isolating intermediates, further enhance efficiency and reduce waste. rsc.org Metal-free, four-component procedures have been described for preparing substituted quinazolines from simple anilines and aldehydes. rsc.org

Table 2: Comparison of Green Synthesis Methodologies for Quinazolinone Precursors

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. researchgate.net | Rapid reaction times, energy efficiency, improved yields. researchgate.net |

| Heterogeneous Nano-catalysis | Use of recyclable catalysts (e.g., magnetic nanoparticles). nih.gov | Easy catalyst separation and reuse, reduced waste, high efficiency. nih.gov |

| Multi-Component Reactions | Combining multiple reactants in a single step (one-pot). rsc.org | Increased atom economy, reduced purification steps, time-saving. |

| Solvent-Free/Water-Based Synthesis | Reactions conducted without organic solvents or in water. nih.gov | Reduced environmental impact, lower cost, enhanced safety. nih.gov |

Chemical Reactivity and Derivatization of 4 Chloro 7 Iodoquinazoline

Reactivity of Halogen Substituents in Quinazolines

The utility of dihalogenated quinazolines as synthetic intermediates is largely dependent on the differential reactivity of the carbon-halogen bonds. This selectivity is governed by a combination of the intrinsic properties of the halogen atoms and the electronic effects imposed by the quinazoline (B50416) ring system.

In metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is heavily dependent on the nature of the halogen. The bond dissociation energy of the carbon-halogen (C-X) bond decreases down the group, leading to a general reactivity trend of C–I > C–Br > C–Cl. researchgate.net This principle is the primary determinant of regioselectivity in the functionalization of 4-Chloro-7-iodoquinazoline.

The carbon-iodine bond at the C-7 position is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) compared to the more robust carbon-chlorine bond at the C-4 position. libretexts.org Consequently, metal-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings can be performed selectively at the C-7 position while leaving the C-4 chloro substituent intact. This allows for a stepwise derivatization strategy, where the C-7 position is functionalized first under milder conditions, followed by a subsequent, typically more forcing, reaction at the C-4 position.

Studies on the analogous 7-chloro-4-iodoquinoline have demonstrated this principle effectively in Suzuki cross-coupling reactions. The reaction with arylboronic acids proceeds with high regioselectivity, affording the 4-aryl-7-chloroquinoline product in high yield, showcasing the preferential reaction at the carbon-iodine bond. researchgate.net This high chemoselectivity makes this compound an ideal substrate for the controlled synthesis of 4,7-disubstituted quinazolines.

Beyond the intrinsic C-X bond strength, electronic and steric factors play a crucial role in modulating the reactivity of the halogen substituents.

Steric and Physicochemical Effects: The properties of the halogen atoms themselves, such as atomic radius, polarizability, and electronegativity, also influence their displacement. researchgate.netnih.gov Iodine, with its larger atomic radius and greater polarizability, forms a longer and more polarizable bond with carbon, facilitating the oxidative addition step in cross-coupling cycles. nih.gov

| Halogen | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) |

| Chlorine (Cl) | 17 | 3.16 | 0.99 |

| Iodine (I) | 53 | 2.66 | 1.33 |

| This table presents key physicochemical parameters of chlorine and iodine that influence the reactivity of the C-X bonds. researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are the cornerstone for the derivatization of this compound, providing powerful methods for forming new carbon-carbon bonds. mdpi.comnih.gov The differential reactivity of the C-7 iodine and C-4 chlorine bonds allows for selective and sequential functionalization.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a highly efficient method for creating Csp2–Csp2 bonds. mdpi.comyonedalabs.com Due to its mild conditions and tolerance of a wide range of functional groups, it is extensively used to functionalize halogenated quinazolines. mdpi.com

Given the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to proceed with high regioselectivity at the C-7 position. libretexts.orgresearchgate.net A typical reaction would involve a palladium catalyst, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, often including water. yonedalabs.comrsc.org

Table 2: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|

| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | 7-Chloro-4-phenylquinoline | researchgate.net |

| 4,7-Dichloroquinazoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Ethanol | 7-Chloro-4-arylquinazoline | nih.gov |

This table shows typical conditions for Suzuki-Miyaura reactions on related quinoline (B57606) and quinazoline systems, illustrating the expected regioselectivity.

By carefully controlling the reaction conditions (e.g., temperature, reaction time), the C-7 position can be selectively arylated, vinylated, or alkylated, yielding a 4-chloro-7-substituted-quinazoline intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C-4 position.

The Sonogashira reaction is a premier method for forming carbon-carbon bonds between sp2-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). nih.govorganic-chemistry.org It typically employs a dual catalytic system of palladium and copper(I). wikipedia.org

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound demonstrates high chemoselectivity for the C-7 position. The greater reactivity of the aryl iodide ensures that alkynylation occurs preferentially at this site. wikipedia.org Reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylethylamine) in a solvent like THF or DMF. researchgate.netbeilstein-journals.org

Selective Sonogashira coupling at C-7 furnishes 4-chloro-7-alkynylquinazolines. These products are valuable intermediates, as the alkyne moiety can be further elaborated, or the remaining C-4 chlorine can be displaced in a subsequent cross-coupling reaction. researchgate.net

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. thermofisher.comorgsyn.org The main drawback is the toxicity of tin compounds. organic-chemistry.orgjk-sci.com

The established reactivity order of C-I > C-Br > C-Cl also holds for the Stille coupling. nih.gov Therefore, the reaction of this compound with an organostannane reagent is expected to occur selectively at the C-7 iodo position. The catalytic cycle involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org This allows for the synthesis of 4-chloro-7-substituted-quinazolines, which can serve as precursors for further diversification at the C-4 position.

Negishi and Kumada Cross-Coupling Reactions

Negishi and Kumada cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. wikipedia.orgorganic-chemistry.org In the context of this compound, these reactions are anticipated to proceed with high regioselectivity. The relative reactivity of aryl halides in palladium- or nickel-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is dictated by the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the metal catalyst, which is often the rate-determining step of the catalytic cycle. nrochemistry.comwikipedia.org

Consequently, both Negishi and Kumada couplings on this compound would be expected to occur selectively at the C-7 position. Under typical palladium or nickel catalysis, the organozinc or Grignard reagent would couple with the C-7 iodo position, leaving the C-4 chloro group intact for subsequent transformations. organic-chemistry.orgorganic-chemistry.org This selective functionalization allows for the introduction of alkyl, vinyl, or aryl groups at the 7-position of the quinazoline core. While specific examples for this compound are not extensively detailed in the literature, the principles are well-established for a wide range of dihaloarenes and dihaloheterocycles. nih.gov

Table 1: Predicted Regioselective C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst (Typical) | Predicted Site of Reaction | Product Type |

|---|---|---|---|---|

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C-7 | 7-Alkyl/Aryl/Vinyl-4-chloroquinazoline |

Buchwald-Hartwig Amination and Other C-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction, along with analogous C-O and C-S bond-forming reactions, provides a powerful tool for introducing heteroatom-containing substituents onto aromatic rings. When applied to this compound, the Buchwald-Hartwig amination is governed by the same principles of regioselectivity observed in C-C coupling reactions.

The greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle dictates that the reaction will occur preferentially at the C-7 position. wikipedia.org This allows for the selective introduction of a primary or secondary amine at the 7-position, yielding 7-amino-4-chloroquinazoline derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org Similarly, palladium-catalyzed coupling reactions with alcohols, phenols, or thiols would also be expected to functionalize the C-7 position selectively, providing access to 7-alkoxy/aryloxy- or 7-alkyl/arylthio-4-chloroquinazolines. This selectivity is crucial for the stepwise synthesis of polysubstituted quinazolines. kit.edu

Regioselective Functionalization in Sequential and One-Pot Cross-Coupling Reactions

The differential reactivity of the chloro and iodo substituents on the this compound scaffold is ideally suited for sequential and one-pot functionalization strategies. scispace.com The pronounced difference in the oxidative addition rates (I >> Cl) to a palladium(0) catalyst allows for a highly regioselective sequence of cross-coupling reactions.

A typical strategy involves an initial palladium-catalyzed reaction, such as a Suzuki, Negishi, or Buchwald-Hartwig coupling, at the more reactive C-7 iodo position under relatively mild conditions. The resulting 7-substituted-4-chloroquinazoline can then be isolated and subjected to a second cross-coupling reaction at the less reactive C-4 chloro position, often requiring more forcing conditions (e.g., higher temperatures, different ligands or catalysts). researchgate.net

Alternatively, one-pot sequential functionalization can be achieved by carefully controlling the reaction conditions or through the sequential addition of reagents. For instance, after the initial coupling at C-7 is complete, a new set of reagents (e.g., a different coupling partner and potentially a more active catalyst system) can be added to the same reaction vessel to functionalize the C-4 position. nih.govnih.gov Another advanced strategy involves the temporary deactivation of one position to force reactivity at another. For example, in the related 2,4,7-trichloroquinazoline system, the highly reactive C-4 position was temporarily blocked with a thioether group to enable selective Suzuki coupling at the C-2 position. scispace.comnih.gov This principle could be adapted for this compound if a different order of functionalization were desired.

Table 2: Example of a Sequential Functionalization Strategy

| Step | Reaction | Position | Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-7 | ArB(OH)₂, Pd(PPh₃)₄, Base | 7-Aryl-4-chloroquinazoline |

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing the this compound core, exhibiting a regioselectivity opposite to that of transition metal-catalyzed cross-coupling reactions. The quinazoline ring is an electron-deficient heterocycle, and this electron deficiency is particularly pronounced at the C-2 and C-4 positions due to the influence of the two nitrogen atoms. This electronic property makes the C-4 chloro substituent highly susceptible to attack by nucleophiles.

In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the stability of the intermediate Meisenheimer complex and not by the C-X bond strength. Therefore, the C-4 position is significantly more activated towards nucleophilic attack than the C-7 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon, forming a negatively charged intermediate, which is then stabilized by the electron-withdrawing nitrogen atoms of the quinazoline ring. Subsequent elimination of the chloride ion restores the aromaticity and yields the 4-substituted product. This allows for the selective introduction of various nucleophiles at the C-4 position while preserving the iodo group at C-7 for subsequent cross-coupling reactions.

Amination Reactions to Form 4-Aminoquinazolines

The reaction of 4-chloroquinazolines with amine nucleophiles is a well-established and widely used SNAr reaction to produce 4-aminoquinazoline derivatives, which are important scaffolds in medicinal chemistry. nih.govmdpi.com In the case of this compound, the amination occurs exclusively at the C-4 position. nih.gov

The reaction can be carried out with a wide range of primary and secondary amines, including aliphatic and aromatic amines. nih.gov Reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol, isopropanol, or THF. The reactivity of the amine nucleophile plays a significant role; electron-rich amines tend to react more readily and under milder conditions. For less reactive amines, such as electron-poor anilines, harsher conditions like higher temperatures or the use of microwave irradiation can significantly accelerate the reaction and improve yields. nih.govresearchgate.net This regioselective amination provides a straightforward route to 4-amino-7-iodoquinazolines, which are valuable intermediates for further diversification via reactions at the C-7 iodo position.

Table 3: Representative SNAr Amination of 4-Chloroquinazolines

| Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|

| Aniline | Isopropanol | Reflux | 4-Anilino-7-iodoquinazoline |

| Pyrrolidine | Ethanol | Room Temp to Reflux | 4-(Pyrrolidin-1-yl)-7-iodoquinazoline |

Reactions with Oxygen and Sulfur Nucleophiles

Beyond nitrogen nucleophiles, this compound readily undergoes SNAr reactions with oxygen and sulfur nucleophiles. These reactions also occur selectively at the activated C-4 position, providing access to quinazoline ethers and thioethers.

Reactions with oxygen nucleophiles, such as sodium or potassium alkoxides (RONa, ROK) or phenoxides (ArONa, ArOK), in solvents like THF or DMF, lead to the formation of 4-alkoxy- or 4-aryloxy-7-iodoquinazolines. These reactions effectively displace the chloride at C-4 to form a C-O bond.

Similarly, sulfur nucleophiles, which are generally soft and highly effective for SNAr reactions, can be used. chemrxiv.org Thiols (RSH) or thiophenols (ArSH) react in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the sulfur, forming a potent thiolate nucleophile (RS⁻, ArS⁻). The thiolate then attacks the C-4 position to displace the chloride, yielding 4-(alkylthio)- or 4-(arylthio)-7-iodoquinazolines. These thioethers can be valuable intermediates, and the thioether group itself can sometimes be used as a temporary blocking group that can be removed or further transformed. scispace.com

Other Transformation Reactions

In addition to substitution and cross-coupling reactions, the 4-chloroquinazoline (B184009) moiety can undergo other transformations, including ring-opening and rearrangement reactions. A notable example is the reaction of 4-chloroquinazolines with hydrazine hydrate under high-temperature conditions. rsc.orgrsc.org

Instead of a simple SNAr to form 4-hydrazinoquinazoline, this reaction can proceed through a complex pathway involving nucleophilic attack, ring opening of the pyrimidine (B1678525) ring, and subsequent recyclization. When 4-chloroquinazolines are heated with hydrazine hydrate in a sealed tube at elevated temperatures (e.g., 150 °C), the reaction can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.orgrsc.org This transformation represents a complete rearrangement of the heterocyclic core, converting the quinazoline system into a substituted 1,2,4-triazole. The resulting aminophenyltriazole can then serve as a precursor for the synthesis of novel fused heterocyclic systems, such as 1,2,4-triazolo[4,3-d] nih.govrsc.orgresearchgate.netbenzotriazepines. rsc.orgrsc.orgresearchgate.net This type of reactivity highlights the potential for this compound to serve as a scaffold for constructing more complex and diverse chemical structures beyond simple functionalization. nih.gov

Reduction Reactions

Reduction reactions involving this compound primarily focus on the hydrogenolysis of the carbon-halogen bonds, a process also known as dehalogenation. In molecules containing different halogen atoms, selective reduction is often achievable due to the variance in carbon-halogen bond strength and reactivity towards catalytic hydrogenation.

Detailed research findings indicate that the reactivity of halogens to hydrogenolysis typically follows the order I > Br > Cl > F. The carbon-iodine bond is significantly weaker and more readily cleaved under catalytic reduction conditions than the carbon-chlorine bond. Consequently, the selective reduction of this compound is expected to proceed via the initial removal of the iodine atom at the C-7 position, yielding 4-chloroquinazoline. This transformation can be accomplished using various catalytic systems, with palladium on carbon (Pd/C) being a common and effective catalyst in the presence of a hydrogen source.

While specific studies detailing the reduction of this compound are not prevalent, the conditions for the selective deiodination of aryl iodides in the presence of aryl chlorides are well-established in organic synthesis. These reactions are typically run at low to moderate hydrogen pressures and temperatures to maintain selectivity.

| Catalyst | Hydrogen Source | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| 5-10% Pd/C | H₂ (gas) | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 4-Chloroquinazoline |

| Pd(OAc)₂ / PMHS | Polymethylhydrosiloxane (PMHS) | Tetrahydrofuran (THF) | Room Temperature | 4-Chloroquinazoline |

Electrophilic Aromatic Substitution on the Quinazoline Core

Electrophilic aromatic substitution (EAS) on the quinazoline scaffold is governed by the electronic properties of the heterocyclic system. The pyrimidine ring is strongly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire molecule towards electrophilic attack. As a result, substitution occurs exclusively on the more electron-rich benzene (B151609) ring (carbocyclic ring). quimicaorganica.org

In this compound, the directing effects for an incoming electrophile are determined by the iodine atom at C-7 and the deactivating effect of the fused pyrimidine ring. Halogens, like iodine, are deactivating yet ortho, para-directing substituents. Therefore, the iodine at C-7 directs incoming electrophiles to the C-6 (ortho) and C-8 (para) positions. However, the C-8 position is adjacent to a nitrogen atom (N-1) in the pyrimidine ring, which exerts a strong deactivating effect, making the C-6 position the more probable site for substitution.

This regioselectivity is supported by experimental evidence from related compounds. For instance, the nitration of 7-fluoro-4-hydroxy quinazoline has been shown to yield the 6-nitro product, demonstrating a clear preference for substitution at the C-6 position. google.com Applying this precedent to this compound, it is anticipated that electrophilic substitution reactions such as nitration, halogenation, or sulfonation would likewise occur at the C-6 position.

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| 7-Fluoro-4-hydroxy quinazoline | Concentrated Sulfuric Acid, Fuming Nitric Acid | Heating | 7-Fluoro-6-nitro-4-hydroxy quinazoline |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloroquinazoline |

| 7-Fluoro-4-hydroxy quinazoline |

| 7-Fluoro-6-nitro-4-hydroxy quinazoline |

Applications of 4 Chloro 7 Iodoquinazoline in Advanced Organic Synthesis

Synthesis of Complex Poly-substituted Quinazoline (B50416) Derivatives

The unique electronic and steric properties of 4-chloro-7-iodoquinazoline make it an ideal substrate for constructing complex, poly-substituted quinazoline derivatives. The chlorine atom at the C-4 position is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In contrast, the iodine atom at the C-7 position on the benzene (B151609) ring portion of the scaffold is highly reactive in various metal-catalyzed cross-coupling reactions.

This disparity in reactivity enables chemists to perform selective modifications at each position. Typically, the more reactive C-I bond is targeted first in palladium-catalyzed reactions, such as Sonogashira, Suzuki-Miyaura, and Stille cross-couplings, to introduce aryl, alkynyl, or other carbon-based substituents. nih.gov Following the modification at the C-7 position, the C-4 chloro group can be substituted, often through reactions with amines or other nucleophiles, to complete the synthesis of a diversely functionalized quinazoline. scielo.brnih.gov

Research has demonstrated the successful use of this sequential approach to generate novel, unsymmetrically substituted quinazolines that would be difficult to access through other synthetic routes. nih.gov This strategic, stepwise functionalization is fundamental to creating molecular diversity and tailoring the properties of the final compounds for specific applications.

Table 1: Common Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C-C (sp-sp²) | Palladium/Copper |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C (sp²-sp²) | Palladium |

| Stille Coupling | Organostannane | C-C (sp²-sp²) | Palladium |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. This compound provides a robust starting point for the synthesis of various APIs and their intermediates.

The 4-anilinoquinazoline (B1210976) framework is a cornerstone for a significant class of anticancer drugs that function as tyrosine kinase inhibitors (TKIs). nih.govmdpi.com These drugs target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in malignant tumors and play a critical role in cancer cell proliferation, survival, and angiogenesis. mdpi.comijcce.ac.irwebofproceedings.org

The synthesis of these potent inhibitors frequently involves the reaction of a 4-chloroquinazoline (B184009) derivative with a substituted aniline. nih.gov The chlorine at the C-4 position acts as a leaving group, allowing for the facile introduction of the critical anilino moiety. The iodine at the C-7 position offers a site for further modification to enhance potency, selectivity, or pharmacokinetic properties. For instance, groups can be introduced at the 7-position to interact with specific amino acid residues in the kinase domain of the target enzyme or to improve solubility.

Several FDA-approved EGFR inhibitors, such as Gefitinib (B1684475) and Erlotinib, feature the 4-anilinoquinazoline core, highlighting the therapeutic importance of this structural motif. nih.gov Research continues to leverage precursors like this compound to develop next-generation TKIs that can overcome drug resistance and target a broader range of cancers. mdpi.comijcce.ac.ir

Table 2: Role of Substituents in 4-Anilinoquinazoline-based Tyrosine Kinase Inhibitors

| Position | Substituent | Role in Activity |

|---|---|---|

| C-4 | Substituted Anilino Group | Essential for binding to the ATP pocket of the kinase domain. |

| C-7 | Various Functional Groups | Can improve potency, selectivity, and pharmacokinetic properties. |

Synthesis of Other Bioactive Quinazoline Analogs

Beyond its role in oncology, the quinazoline nucleus is integral to compounds exhibiting a wide spectrum of biological activities. The functional handles on this compound allow for its elaboration into diverse analogs with potential therapeutic applications. These include compounds investigated for anti-inflammatory, antibacterial, and antiviral properties. mdpi.com

For example, the C-4 position can be functionalized with various nitrogen, oxygen, or sulfur nucleophiles to generate libraries of compounds for biological screening. mdpi.com The C-7 iodo group can be converted into other functionalities through metal-catalyzed reactions, further expanding the accessible chemical space. This synthetic versatility makes this compound a valuable intermediate in the discovery of novel bioactive agents for a range of diseases. mdpi.com

Contribution to Material Science and Advanced Functional Molecules

The applications of quinazoline derivatives extend beyond pharmacology into the realm of material science. The planar, aromatic structure of the quinazoline core, combined with its ability to be extensively functionalized, makes it an attractive component for advanced functional molecules. nih.govbeilstein-journals.org

By attaching chromophores and other electronically active groups to the quinazoline scaffold via the reactive chloro and iodo sites, researchers can synthesize novel materials with interesting photophysical properties. nih.gov These poly-substituted quinazolines can exhibit properties like intramolecular charge transfer (ICT), making them candidates for use in organic electronics. nih.gov

Specifically, donor-acceptor systems incorporating a quinazoline unit as the electron acceptor have been designed and synthesized. beilstein-journals.org These materials have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). The ability to precisely tune the electronic properties of the molecule by adding specific substituents at the C-4 and C-7 positions is crucial for optimizing performance in such devices. beilstein-journals.org

Computational and Spectroscopic Characterization in Research of 4 Chloro 7 Iodoquinazoline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for chemists to determine the structure of molecules. By interacting with a compound using various forms of electromagnetic radiation, scientists can deduce its connectivity, molecular weight, and the nature of its chemical bonds. For 4-chloro-7-iodoquinazoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible spectroscopy would be employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms in the quinazoline (B50416) ring. Protons on the quinazoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm). The proton at position 2 would likely be the most downfield due to the influence of the adjacent nitrogen atoms. The protons at positions 5, 6, and 8 would also exhibit characteristic shifts and coupling patterns (J-coupling) that would allow for their unambiguous assignment. For instance, the proton at position 8 would likely appear as a doublet, coupled to the proton at position 7 (if it were present), and the proton at position 5 would likely be a doublet coupled to the proton at position 6. The presence of the iodine at position 7 simplifies the spectrum in that region.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 |

| H-5 | 7.8 - 8.2 |

| H-6 | 7.5 - 7.8 |

| H-8 | 8.0 - 8.4 |

Note: The chemical shift values are predicted based on analogous structures and general principles of NMR spectroscopy.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Due to the presence of chlorine and iodine, the isotopic pattern of the molecular ion peak would be characteristic. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in an M+2 peak with about one-third the intensity of the molecular ion peak.

The fragmentation of this compound under electron impact would likely involve the loss of the halogen atoms. Common fragmentation pathways could include the loss of a chlorine radical (∙Cl) or an iodine radical (∙I), leading to significant fragment ions. The stability of the resulting quinazoline cation would influence the fragmentation pattern.

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 289.9 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 291.9 | Isotopic Peak (for ³⁷Cl) |

| [M-Cl]⁺ | 255 | Loss of Chlorine |

| [M-I]⁺ | 163 | Loss of Iodine |

| [C₈H₄N₂Cl]⁺ | 163 | Fragment after loss of I |

| [C₈H₄N₂I]⁺ | 255 | Fragment after loss of Cl |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the quinazoline ring and the carbon-halogen bonds.

Key expected vibrational frequencies include:

C=N stretching: a sharp band in the region of 1620-1580 cm⁻¹.

C=C aromatic stretching: several bands in the 1600-1450 cm⁻¹ region.

C-H aromatic stretching: typically observed above 3000 cm⁻¹.

C-Cl stretching: a strong band in the fingerprint region, usually between 800-600 cm⁻¹.

C-I stretching: expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

The specific positions of these bands can provide further structural insights. For a similar compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, IR spectra have been studied in detail, providing a basis for the interpretation of the spectrum of this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

| C-I Stretch | 600 - 500 |

Note: Predicted wavenumbers are based on typical ranges for these functional groups.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the electrons in the quinazoline ring system. The presence of auxochromic groups like chlorine and iodine, as well as the nitrogen atoms, will influence the position and intensity of these absorption bands. It is expected that this compound will show strong absorptions in the UV region, likely with multiple bands corresponding to the different electronic transitions within the conjugated system.

Theoretical Chemistry and Computational Studies

Computational chemistry provides a powerful complement to experimental techniques by allowing for the theoretical prediction of molecular properties. These methods can be used to calculate molecular geometries, electronic structures, and spectroscopic properties, offering a deeper understanding of the experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate electronic properties: such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and the electronic absorption properties of the molecule. A smaller gap generally indicates higher reactivity.

Predict spectroscopic properties: DFT calculations can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can be compared with experimental data to confirm structural assignments. For instance, DFT has been used to study the structural and conformational analysis of the related ethyl 4-chloro-7-iodoquinoline-3-carboxylate. researchgate.net

Map the Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of chemical reactivity.

| Computational Parameter | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic transitions |

| Calculated IR Frequencies | Predicted vibrational modes |

| Calculated NMR Shifts | Predicted ¹H and ¹³C chemical shifts |

| MEP Surface | Electron density and sites of reactivity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (if applicable for derivatives)

Derivatives of this compound, where the chloro group at the 4-position is typically replaced by an amino-substituted moiety, have been the subject of extensive research as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques employed to investigate the binding modes and stability of these derivatives within the ATP-binding site of their target proteins. ijcce.ac.irnih.govnih.govfrontiersin.orgrowan.eduugm.ac.idnih.govjapsonline.comfrontiersin.org

The table below summarizes findings from several molecular docking studies on iodoquinazoline derivatives targeting various protein kinases.

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (if reported) | Reference |

| 2,4-disubstituted-6-iodoquinazolines | Carbonic Anhydrase XII, Thymidylate Synthase, Thymidine Kinase | Not specified | - | nih.gov |

| 4-Anilinoquinazoline (B1210976) derivatives | EGFR | Met793, Ser720, Lys728, Thr790, Leu788 | High affinity | japsonline.com |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Not specified | -7.46 to -6.74 kcal/mol | nih.gov |

Molecular dynamics simulations provide deeper insights into the conformational stability of the ligand-protein complexes over time. nih.govnih.govfrontiersin.orgrowan.eduugm.ac.id These simulations have been employed to study quinazoline derivatives in complex with EGFR, revealing that stable hydrogen bonding patterns and favorable hydrophobic interactions are maintained throughout the simulation, which corroborates the docking results. nih.govnih.govugm.ac.id The stability of these interactions is crucial for the sustained inhibitory activity of the compounds. MD simulations, often extending for nanoseconds, can elucidate the dynamic behavior of the ligand in the binding pocket and the flexibility of the surrounding amino acid residues. nih.govrowan.edu

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green chemistry is a paramount objective in modern synthetic organic chemistry. nih.govsruc.ac.uk Traditional multi-step syntheses of quinazoline (B50416) derivatives often involve hazardous reagents, stoichiometric proportions of chemicals, high temperatures, and significant solvent waste, impacting both the environment and the economy. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 4-Chloro-7-iodoquinazoline and its derivatives.

Key areas for exploration include:

Continuous Flow Synthesis: Shifting from batch to continuous-flow technology can significantly improve efficiency, safety, and scalability in the synthesis of active pharmaceutical ingredients (APIs). rsc.org Flow chemistry offers enhanced control over reaction parameters, reduces reaction times, and can minimize waste, presenting an opportunity for a more sustainable production of quinazoline-based compounds. rsc.org

Microwave-Assisted Reactions: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govresearchgate.net This technique has been successfully applied to the N-arylation of 4-chloroquinazolines and the synthesis of quinazolinone hybrids. researchgate.netbeilstein-journals.org Further development of microwave-assisted protocols for the core synthesis of this compound could offer a greener alternative to conventional heating methods. researchgate.net

One-Pot Syntheses: Designing one-pot multi-component reactions can streamline synthetic sequences, reduce the need for intermediate purification steps, and decrease solvent consumption. nih.gov Research into novel one-pot methods starting from readily available precursors could provide a more atom-economical pathway to the this compound scaffold.

| Sustainability Approach | Potential Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Improved safety, scalability, and efficiency; reduced waste. rsc.org | Greener manufacturing of the core scaffold and its derivatives. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. nih.govresearchgate.net | Efficient synthesis and functionalization, particularly for N-arylation reactions. beilstein-journals.org |

| One-Pot Reactions | Fewer purification steps, reduced solvent waste, improved atom economy. nih.gov | Streamlined synthesis of the quinazoline core from basic starting materials. |

Exploration of New Reactivity Profiles and Catalytic Systems

The synthetic versatility of this compound stems from the differential reactivity of its chloro and iodo substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, while the iodine atom at the 7-position is ideal for transition metal-catalyzed cross-coupling reactions. Future work should focus on leveraging this dual reactivity in novel ways and discovering new catalytic systems to expand its synthetic utility.

Unexplored avenues include:

Orthogonal Functionalization: A systematic exploration of orthogonal, one-pot, two-step reactions where the two halogen sites are functionalized sequentially without isolating intermediates. This could involve combining a nucleophilic substitution at C4 with a subsequent palladium-catalyzed reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at C7. Such strategies would rapidly increase molecular complexity from a single substrate.

Novel Catalytic Systems: While palladium catalysis is well-established for activating aryl iodides, research into catalysts based on more abundant and less expensive metals like copper, nickel, or iron could provide more sustainable alternatives for cross-coupling reactions at the 7-position.

Photoredox Catalysis: Investigating the reactivity of this compound under photoredox conditions could unlock novel reaction pathways that are not accessible through traditional thermal methods. This could lead to the development of new C-H functionalization, cross-coupling, or ring-forming reactions.

Expansion of Medicinal Chemistry Applications of this compound Derivatives

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. nih.govnih.gov Derivatives of 4-aminoquinazoline are well-known as potent kinase inhibitors. nih.gov For instance, drugs like gefitinib (B1684475) and erlotinib, which are 4-anilinoquinazoline (B1210976) derivatives, target the epidermal growth factor receptor (EGFR) and are used in cancer therapy. nih.govnih.govwikipedia.org

Future medicinal chemistry research on this compound derivatives should focus on:

Novel Kinase Inhibitors: The compound is an ideal starting point for creating libraries of 4-anilinoquinazoline derivatives. The 4-chloro position can be reacted with a diverse range of anilines, while the 7-iodo position allows for modifications to fine-tune solubility, metabolic stability, and target engagement. nih.gov Research could target not only EGFR but also other clinically relevant kinases like VEGFR, PI3K, and Aurora kinases. nih.govnih.gov

Dual-Target or Polypharmacology Agents: The ability to functionalize the scaffold at two distinct points (C4 and C7) provides a unique opportunity to design inhibitors that can interact with multiple biological targets simultaneously. This is a growing area of interest for treating complex diseases like cancer, where targeting redundant signaling pathways can overcome drug resistance.

Beyond Oncology: While the primary focus has been on anticancer agents, the quinazoline core is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com A systematic investigation into derivatives of this compound for these other therapeutic areas remains a largely unexplored field.

| Research Area | Objective | Key Target Classes |

| Kinase Inhibition | Develop next-generation, highly selective anticancer agents. nih.gov | EGFR, VEGFR, PI3K, Aurora Kinases. nih.govnih.gov |

| Polypharmacology | Design single molecules that hit multiple targets to combat drug resistance. | Multiple Kinases, Other Enzyme Families. |

| New Therapeutic Areas | Explore the scaffold's potential against infectious and inflammatory diseases. mdpi.com | Bacterial, Viral, or Inflammatory Targets. |

Investigation into Materials Science and Optoelectronic Applications

Quinazoline-based compounds have recently emerged as promising candidates for applications in materials science, particularly in the field of optoelectronics. benthamdirect.comresearchgate.net Their rigid, planar structure and tunable electronic properties make them suitable for incorporation into π-conjugated systems used in organic electronic devices. beilstein-journals.org Polyhalogenated derivatives are considered important starting materials for these applications. benthamdirect.comresearchgate.net

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): The quinazoline core can act as an acceptor unit in donor-acceptor molecules designed as emitters for OLEDs. beilstein-journals.org By using the 4-chloro and 7-iodo positions as handles for Suzuki or Sonogashira cross-coupling reactions, researchers can attach various electron-donating groups (e.g., carbazole, triphenylamine) to create π-extended systems. researchgate.net This would allow for the systematic tuning of the emission color, quantum efficiency, and charge transport properties of the resulting materials. benthamdirect.combeilstein-journals.org

Nonlinear Optical (NLO) Materials: Arylvinyl-substituted quinazolines have shown potential as NLO materials. benthamdirect.comresearchgate.net The 7-iodo position of this compound is a prime site for introducing vinyl groups through Heck coupling or related reactions, opening an avenue for the synthesis of novel NLO chromophores.

Chemosensors: The electron-deficient nature of the quinazoline ring system makes it sensitive to its chemical environment. Derivatives could be designed to function as colorimetric or fluorescent sensors. benthamdirect.comresearchgate.net For example, functionalization at the C4 and C7 positions with specific recognition moieties could lead to sensors for detecting metal ions, anions, or pH changes.

| Application Area | Design Strategy | Potential Function |

| OLEDs | Attach electron-donating groups via cross-coupling at C7. researchgate.net | Tunable light-emitting materials, host materials. benthamdirect.combeilstein-journals.org |

| Nonlinear Optics | Introduce arylvinyl groups at the C7 position. benthamdirect.com | Materials for optical switching and frequency conversion. |

| Chemosensors | Functionalize with specific binding units at C4 and C7. researchgate.net | Fluorescent or colorimetric detection of analytes. benthamdirect.com |

Q & A

Q. What steps ensure ethical rigor when extrapolating in vitro findings of this compound to preclinical models?

- Methodological Answer :

- Dose translation : Apply allometric scaling (body surface area) from in vitro IC₅₀ to in vivo doses.

- Animal welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes.

- Peer review : Disclose limitations (e.g., species differences) in manuscripts to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.